tert-butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate
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Overview
Description
tert-Butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate: is an organic compound characterized by a tert-butyl ester group, an amino group, and a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and 4-phenylphenylamine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting any double bonds to single bonds.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Halides, alkoxides, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, tert-butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the effects of biphenyl derivatives on biological systems. It serves as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
Pharmaceutical research utilizes this compound in the development of new drugs. Its biphenyl moiety is a common pharmacophore in many therapeutic agents, making it a valuable scaffold for drug design.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3R)-3-amino-3-(4-methylphenyl)propanoate: Similar structure but with a methyl group instead of a phenyl group.
tert-Butyl (3R)-3-amino-3-(4-chlorophenyl)propanoate: Contains a chlorine atom, which can alter its reactivity and biological activity.
tert-Butyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate: The presence of a methoxy group can influence its solubility and interaction with biological targets.
Uniqueness
tert-Butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate stands out due to its biphenyl moiety, which provides unique steric and electronic properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H23NO2 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
tert-butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)22-18(21)13-17(20)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,13,20H2,1-3H3/t17-/m1/s1 |
InChI Key |
CTADSHDVGQFFAV-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C1=CC=C(C=C1)C2=CC=CC=C2)N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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